Trimethyltin Hydroxide Neurotoxicity: Neuronal Necrosis in the Hippocampus vs. Triethyltin Myelinopathy
The neuropathological outcome of exposure to trimethyltin hydroxide is fundamentally distinct from that of triethyltin (TET) compounds. A direct head-to-head study in rats demonstrated that trimethyltin hydroxide causes severe neuronal loss in the hippocampus and lesser damage in other brain regions, whereas triethyltin sulfate does not produce white matter edema [1]. Specifically, trimethyltin treatment (1 mg/kg, i.p., on alternate days from day 2 to 29 of life) led to a significant decrease in hippocampal gamma-aminobutyric acid (GABA) concentration and a decrease in striatal dopamine, while the same regimen of triethyltin sulfate (0.3 mg/kg/day) produced no changes in any measured neurotransmitter [2]. This is corroborated by earlier findings that trimethyltin, unlike triethyltin, does not produce white matter edema but instead causes bilateral, symmetrical neuronal necrosis in the hippocampus, pyriform cortex, and amygdaloid nucleus [1].
| Evidence Dimension | Neuropathological mechanism |
|---|---|
| Target Compound Data | Neuronal necrosis in the hippocampus, pyriform cortex, and amygdaloid nucleus; decreased hippocampal GABA; decreased striatal dopamine. |
| Comparator Or Baseline | Triethyltin sulfate: Myelinotoxic; causes intramyelinic edema of white matter; no changes in neurotransmitters measured. |
| Quantified Difference | Qualitative divergence in mechanism: neuronal necrosis vs. myelinopathy. |
| Conditions | In vivo Long-Evans rat model; 1 mg/kg TMT hydroxide i.p. on alternate days from day 2 to 29 of life; analysis on day 55. |
Why This Matters
This mechanistic difference is critical for researchers requiring a specific, reproducible model of hippocampal neurodegeneration (e.g., for Alzheimer's or epilepsy research) rather than a model of demyelination, which would be inappropriate for such studies.
- [1] Brown, A. W., Aldridge, W. N., Street, B. W., & Verschoyle, R. D. (1979). The behavioral and neuropathologic sequelae of intoxication by trimethyltin compounds in the rat. American Journal of Pathology, 97(1), 59–82. View Source
- [2] Mailman, R. B., Krigman, M. R., Frye, G. D., & Hanin, I. (1983). Effects of postnatal trimethyltin or triethyltin treatment on CNS catecholamine, GABA, and acetylcholine systems in the rat. Journal of Neurochemistry, 40(5), 1423–1429. View Source
